2-(1,3,4-oxadiazol-2-yl)-1H-indole

Descripción general

Descripción

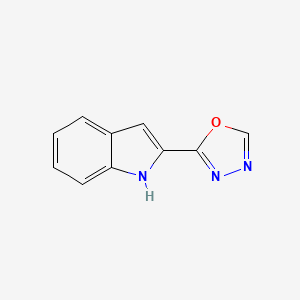

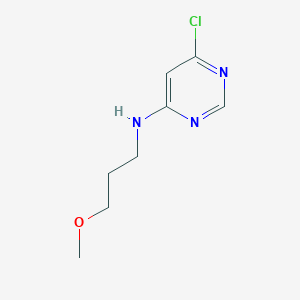

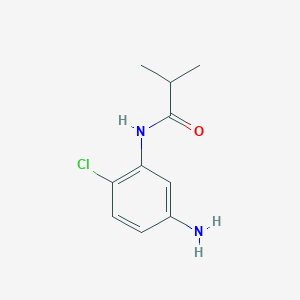

“2-(1,3,4-oxadiazol-2-yl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another synthetic approach involves a reaction between acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .Molecular Structure Analysis

The molecular structure of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The linear formula of this compound is C8H6N2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” include a molecular weight of 162.15 and a solid physical form . The melting point of this compound is between 109 - 110 degrees Celsius .Aplicaciones Científicas De Investigación

Anticancer Potential

- Anticancer Properties and Tubulin Binding : Compounds containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have shown potential in cancer drug development. Specifically, certain hybrids of this compound, when synthesized with quinoline and indole, displayed significant cytotoxic potential in breast adenocarcinoma cell lines, suggesting their role as probable tubulin inhibitors (Kamath, Sunil, & Ajees, 2016).

Chemical Synthesis and Functionalization

- Synthetic Approach for Functional Derivatives : A novel synthetic approach has been developed for preparing functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this compound in creating a range of substituents (Alyab’ev, Kravchenko, & Ivashchenko, 2009).

Enzyme Inhibition

- Urease Inhibition Properties : The compound, when used in novel indole-based hybrid oxadiazole scaffolds, exhibited potent inhibitory potential against urease enzyme, suggesting its potential therapeutic value (Nazir et al., 2018).

Antibacterial Activities

- Antibacterial Properties : New derivatives containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have shown excellent activity against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Shi, Zhao, Huang, & Fu, 2015).

Anti-inflammatory and Antiproliferative Agents

- Anti-inflammatory and Antiproliferative Activities : Synthesized oxadiazoles containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have been evaluated as anti-inflammatory and anti-proliferative agents, demonstrating a correlation between structure and activity, and showing potential in treating inflammation and cancer (Rapolu et al., 2013).

Antioxidant and Anticholinesterase Properties

- Antioxidant and Anticholinesterase Activity : Novel compounds derived from 2-(1,3,4-oxadiazol-2-yl)-1H-indole have been tested for their antioxidant and anticholinesterase properties, with some showing promising results, indicating potential use in therapies for diseases linked to oxidative stress and cholinesterase inhibition (Bingul et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” research could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . There is a need for new chemical entities to act against microorganisms, and oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, are promising candidates .

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOLLWMOHNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656757 | |

| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-oxadiazol-2-yl)-1H-indole | |

CAS RN |

64932-56-5 | |

| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)